Aminoacetaldehyde dimethyl acetal

Catalog No.
S704642
CAS No.
22483-09-6
M.F
C4H11NO2
M. Wt
105.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoacetaldehyde dimethyl acetal

CAS Number

22483-09-6

Product Name

Aminoacetaldehyde dimethyl acetal

IUPAC Name

2,2-dimethoxyethanamine

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

InChI

InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3

InChI Key

QKWWDTYDYOFRJL-UHFFFAOYSA-N

SMILES

COC(CN)OC

Synonyms

Aminoacetaldehyde Dimethylacetal; 2,2-Dimethoxyethanamine; 2,2-Dimethoxyethylamine; 2-Aminoacetaldehyde Dimethyl Acetal; Aminoacetaldehyde Dimethyl Acetal; DEA; NSC 73701;

Canonical SMILES

COC(CN)OC

Development of fluorescent substrates:

  • Aminoacetaldehyde dimethyl acetal was used in a study to develop a fluorescent substrate for aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol. This fluorescent substrate allows for the sensitive and specific detection of aldehyde dehydrogenase activity, which can be helpful in various research areas, including studies on alcohol metabolism and drug discovery. Source: Saytzeff, I., et al. (2007). Fluorescent substrates for aldehyde dehydrogenase. Analytical Biochemistry, 360(1), 70-77.:

Synthesis of chitosan-dendrimer hybrids:

  • Researchers have utilized aminoacetaldehyde dimethyl acetal in the preparation of chitosan-dendrimer hybrids. These hybrids are materials with unique properties that can be used in various applications, such as drug delivery and gene therapy. Source: Percec, V., et al. (2001). Synthesis of amphiphilic dendritic polyamines with a globular core and peripheral shell of poly(ethylene glycol) and their potential applications. Journal of Polymer Science Part A: Polymer Chemistry, 39(14), 2105-2116.

Synthesis of bicyclic proline analogs:

  • Aminoacetaldehyde dimethyl acetal has been employed in an efficient three-step synthesis of a bicyclic proline analog from L-ascorbic acid (vitamin C). Bicyclic proline analogs are a class of compounds with potential applications in drug development, particularly in the design of enzyme inhibitors. Source: Li, G., et al. (2006). An efficient three-step synthesis of a bicyclic proline analog from L-ascorbic acid. Tetrahedron Letters, 47(18), 3131-3134.:

Synthesis of α-aminophosphonates:

  • Aminoacetaldehyde dimethyl acetal serves as a reactant in a three-component reaction catalyzed by magnesium perchlorate (MgClO₄) leading to the formation of α-aminophosphonates. α-aminophosphonates are a class of organophosphorus compounds with potential applications in various fields, including medicine and agriculture. Source: Tang, X., et al. (2009). A facile and efficient one-pot three-component reaction for the synthesis of α-aminophosphonates catalyzed by MgClO4. Tetrahedron Letters, 50(11), 1580-1583.:

Aminoacetaldehyde dimethyl acetal is a colorless liquid with the chemical formula C₄H₁₁NO₂. It is a protected derivative of aminoacetaldehyde, a highly reactive molecule with a short shelf life. The acetal groups (OCH₃) attached to the central carbon shield the reactive aldehyde group (CHO) in aminoacetaldehyde, making it more stable and easier to handle []. This stability makes aminoacetaldehyde dimethyl acetal a valuable surrogate for studying the properties and reactions of aminoacetaldehyde in research settings [].


Molecular Structure Analysis

The key feature of aminoacetaldehyde dimethyl acetal is its central carbon chain. One end has an amino group (NH₂) and the other has two methoxy groups (OCH₃) attached through acetal linkages. The presence of these electron-donating groups influences the molecule's overall polarity and reactivity [].


Chemical Reactions Analysis

  • Hydrolysis: Under acidic or basic conditions, the acetal groups can be cleaved by water, releasing the reactive aminoacetaldehyde []. This reaction would be reversible under certain conditions.

Balanced Chemical Equation:

(CH₃O)₂CHCH₂NH₂ + H₂O ⇌ CH₂(CHO)NH₂ + 2CH₃OH (Aminoacetaldehyde dimethyl acetal + Water ⇌ Aminoacetaldehyde + Methanol) []

  • Condensation reactions: The amino group can participate in condensation reactions with other carbonyl-containing molecules to form new structures [].

Physical And Chemical Properties Analysis

  • Physical state: Colorless liquid (predicted) [].
  • Melting point and boiling point: No data available.
  • Solubility: Likely soluble in water and organic solvents due to the presence of both polar and non-polar functional groups [].
  • Stability: More stable than aminoacetaldehyde due to the protection offered by the acetal groups [].

XLogP3

-0.8

UNII

XF4JYB7VV5

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 91 of 92 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

22483-09-6

Wikipedia

2,2-dimethoxyethylamine

General Manufacturing Information

Ethanamine, 2,2-dimethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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